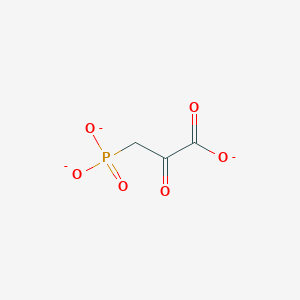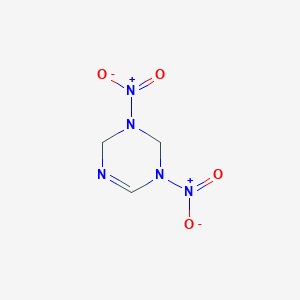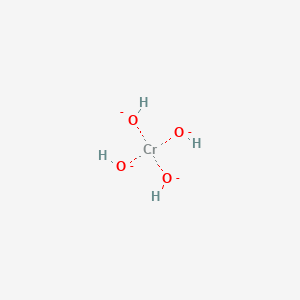![molecular formula C19H20N2O5S2 B1237692 2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment :
- A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitors of Kynurenine 3-Hydroxylase :
- Research by Röver et al. (1997) synthesized benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan metabolism. Such inhibitors have potential therapeutic implications in neurological diseases (Röver et al., 1997).
Structural Analysis and Tautomerism :
- A study by Beuchet et al. (1999) focused on the structural analysis of 2,4-dichlorobenzenesulfonamide derivatives, providing insights into their tautomeric behavior and intermolecular interactions, which are essential for understanding their chemical properties (Beuchet et al., 1999).
Antiviral and Antifungal Activities :
- Zareef et al. (2007) reported the synthesis of novel benzenesulfonamides with the 1,3,4-oxadiazole moiety, evaluated for their antiviral (anti-HIV) and antifungal activities, indicating their potential as therapeutic agents in infectious diseases (Zareef et al., 2007).
Endothelin Antagonists in Cardiovascular Therapeutics :
- Murugesan et al. (1998) developed biphenylsulfonamide endothelin antagonists, which showed potential as selective blockers of endothelin-A receptors, suggesting their use in treating conditions like hypertension (Murugesan et al., 1998).
Antibacterial Agents Against Escherichia coli :
- Abbasi et al. (2019) synthesized new benzenesulfonamides as antibacterial agents, particularly effective against Escherichia coli. These compounds showed potential as therapeutic agents due to their biofilm inhibitory action and low cytotoxicity (Abbasi et al., 2019).
Cascade Synthesis in Organic Chemistry :
- Rozentsveig et al. (2011) explored the cascade synthesis involving benzenesulfonamide derivatives, contributing to the methodology in organic synthesis and providing insights into reaction mechanisms (Rozentsveig et al., 2011).
Anticancer and Anti-HCV Agents :
- Küçükgüzel et al. (2013) synthesized celecoxib derivatives with benzenesulfonamide moiety, evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating their potential as multifunctional therapeutic agents (Küçükgüzel et al., 2013).
properties
Molecular Formula |
C19H20N2O5S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O5S2/c1-24-15-6-4-13(5-7-15)19-21-14(12-27-19)11-20-28(22,23)18-10-16(25-2)8-9-17(18)26-3/h4-10,12,20H,11H2,1-3H3 |
InChI Key |
GXZGKEJIKIKOHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





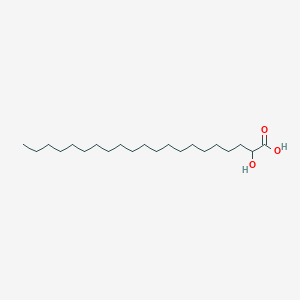

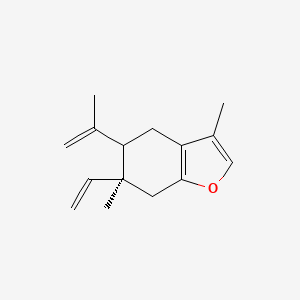
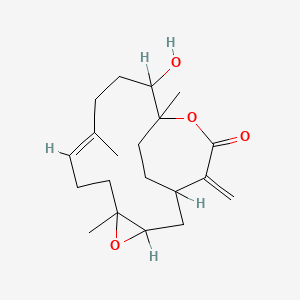
![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)
![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)


